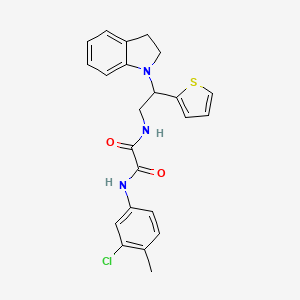

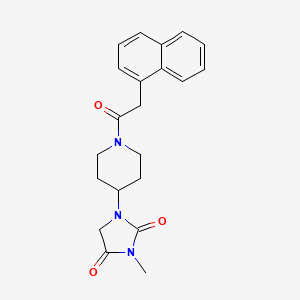

N1-(3-chloro-4-methylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

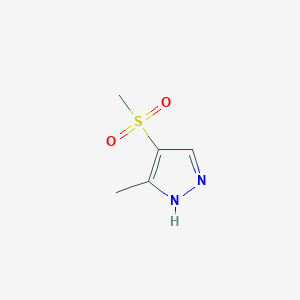

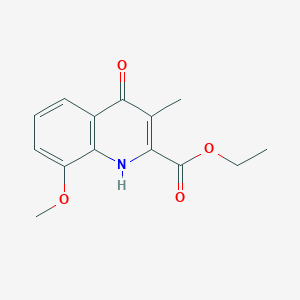

The compound N1-(3-chloro-4-methylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a complex molecule that appears to be a hybrid structure incorporating elements of indole and thiophene moieties linked through an oxalamide group. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis, which can be informative for understanding the potential synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related indole-based compounds is detailed in the first paper, where a multi-step process is described. Starting with 4-(1H-indol-3-yl)butanoic acid, a series of transformations leads to various indole-based oxadiazole scaffolds with substituted phenyl butanamides . Although the exact synthesis of N1-(3-chloro-4-methylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is not provided, similar synthetic strategies could potentially be employed, involving nucleophilic substitution reactions with appropriate electrophiles to introduce the thiophene and chloro-methylphenyl groups.

Molecular Structure Analysis

The molecular structure of the compound would likely be confirmed using spectral and elemental analysis, as was done for the compounds in the first paper . These techniques would ensure the correct assembly of the molecule and verify the presence of the indole, thiophene, and oxalamide components within the structure.

Chemical Reactions Analysis

The compound may exhibit reactivity typical of indole and thiophene derivatives, as well as amide functionalities. The indole moiety could participate in electrophilic substitution reactions, while the thiophene could undergo nucleophilic aromatic substitution. The oxalamide group might be involved in hydrogen bonding and other non-covalent interactions due to its potential for hydrogen bond donor and acceptor properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of N1-(3-chloro-4-methylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide would be influenced by its molecular structure. The presence of the indole and thiophene rings suggests potential aromaticity, which could affect the compound's solubility and stability. The oxalamide linkage might confer rigidity to the molecule and influence its melting point. The compound's reactivity with enzymes, as seen with the urease inhibition by related molecules , could also be a significant property, potentially making it a candidate for therapeutic applications.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Carbomethylation of Arylacrylamides : The compound is involved in the synthesis of 3-ethyl-3-substituted indolin-2-one through carbomethylation of arylacrylamides. This process, promoted by FeCl2 and di-tert-butyl peroxide (DTBP), tolerates various functional groups and involves radical methylation and arylation of the alkenyl group (Dai et al., 2014).

Synthesis of Indole Based Hybrid Oxadiazole Scaffolds : The compound is used in the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides. These molecules have been studied for their in vitro inhibitory potential against the urease enzyme and show promising properties as therapeutic agents (Nazir et al., 2018).

Green Synthesis of 2-Oxoindolin Phosphonates : In cancer treatment research, novel α-aminophosphonate derivatives coupled with indole-2,3-dione moieties, including this compound, have been synthesized. These derivatives have shown promising in vitro anticancer activity and good oral drug-like properties, suggesting potential as future anticancer agents (Tiwari et al., 2018).

Novel Acid-Catalyzed Rearrangement for Synthesis of Oxalamides : A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, providing a new method for synthesizing anthranilic acid derivatives and oxalamides, which includes this compound (Mamedov et al., 2016).

Pharmacological Applications

Allosteric Modulation of the Cannabinoid CB1 Receptor : Indole-2-carboxamides, structurally related to this compound, have been investigated as allosteric modulators of the cannabinoid type 1 receptor (CB1). These studies are significant in understanding how structural requirements of indole-2-carboxamides impact their binding affinity and cooperativity at the CB1 receptor (Khurana et al., 2014).

Chiral Recognition of Melatonin Receptor Ligands : Studies on N-anilinoethylamides, chemically related to this compound, have explored the effect of chain conformation on receptor binding, particularly in relation to melatoninergic agents. This research is crucial for understanding the stereochemistry and pharmacological properties of such ligands (Elisi et al., 2020).

Propriétés

IUPAC Name |

N'-(3-chloro-4-methylphenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O2S/c1-15-8-9-17(13-18(15)24)26-23(29)22(28)25-14-20(21-7-4-12-30-21)27-11-10-16-5-2-3-6-19(16)27/h2-9,12-13,20H,10-11,14H2,1H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHFXSNZFFEGAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-chloro-4-methylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate](/img/structure/B2538010.png)

![2-[(4-chlorophenyl)amino]-4-methyl-5-Thiazolecarboxylic acid](/img/structure/B2538023.png)

![7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B2538024.png)

![3-(4-Chlorophenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2538028.png)